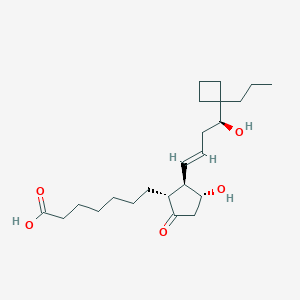
Butaprost (free acid form)
Vue d'ensemble
Description
Butaprost (free acid form) is a structural analog of prostaglandin E2 (PGE2) with good selectivity for the EP2 receptor subtype . It has frequently been used to pharmacologically define the EP receptor expression profile of various human and animal tissues and cells .
Molecular Structure Analysis
The molecular formula of Butaprost (free acid form) is C23H38O5 . The formal name is 9-oxo-11α,16S-dihydroxy-17-cyclobutyl-prost-13E-en-1-oic acid . The structure of Butaprost was incorrectly identified in the past, but careful studies in the late 1990s correctly determined the actual structure .Chemical Reactions Analysis
Butaprost (free acid form) binds to membranes from EP2 receptor-transfected CHO cells with a Ki value of 2,400 nM . Prostaglandin free acids generally bind to their cognate receptors with 10 to 100 times the affinity of the corresponding ester derivative .Physical And Chemical Properties Analysis
Butaprost (free acid form) has a molecular weight of 394.27 . It has 5 hydrogen bond acceptors, 3 hydrogen bond donors, and 13 rotatable bonds . Its topological polar surface area is 94.83 .Applications De Recherche Scientifique
Ocular Hypotensive Effects : Butaprost, as a prostanoid EP2 receptor agonist, has shown potential in lowering intraocular pressure (IOP) by increasing uveoscleral outflow in cynomolgus monkeys, suggesting a role in glaucoma treatment (Nilsson et al., 2006).
Gastrointestinal Research : Research on the effects of butaprost on gastric acid secretion in rats found that it does not significantly affect vagally mediated gastric acid secretion, unlike other prostanoid EP receptor ligands (Yokotani et al., 1996).
Myometrial Activity : A study investigating butaprost's impact on human myometrium from pregnant and non-pregnant women showed that it can cause dose-related inhibition of myometrial activity, suggesting its relevance in obstetric and gynecological research (Duckworth et al., 2002).
Neuroprotective Effects : Butaprost demonstrated neuroprotective effects against NMDA-induced excitotoxicity in mice. This indicates a potential application in neurological disorders or brain injuries (Ahmad et al., 2006).
Antiscarring Effects in Ophthalmology : A study focused on the effects of butaprost on human subconjunctival Tenon's fibroblasts found that it can effectively reduce scarring, suggesting its utility in postoperative management in glaucoma surgery (Shin et al., 2017).
Renal Fibrosis Treatment : Butaprost has been shown to attenuate renal fibrosis in unilateral ureteral obstructed mice and human kidney slices. This finding indicates its potential in treating chronic kidney disease (Jensen et al., 2019).
Safety And Hazards
Propriétés
IUPAC Name |
7-[(1R,2R,3R)-3-hydroxy-2-[(E,4S)-4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O5/c1-2-13-23(14-8-15-23)21(26)11-7-10-18-17(19(24)16-20(18)25)9-5-3-4-6-12-22(27)28/h7,10,17-18,20-21,25-26H,2-6,8-9,11-16H2,1H3,(H,27,28)/b10-7+/t17-,18-,20-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYNQYXOKJDXAV-ZHIWTBQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCC1)C(CC=CC2C(CC(=O)C2CCCCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1(CCC1)[C@H](C/C=C/[C@H]2[C@@H](CC(=O)[C@@H]2CCCCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butaprost (free acid form) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



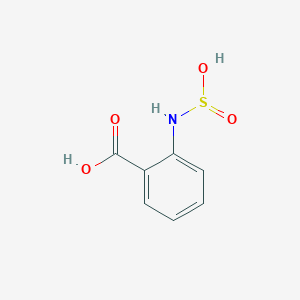
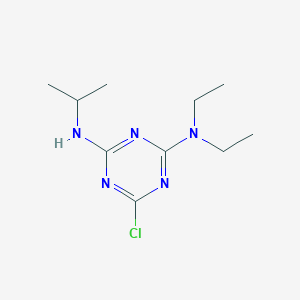
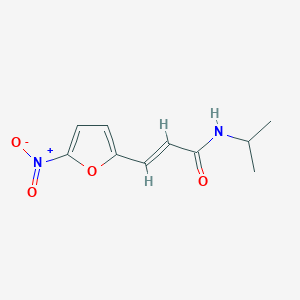
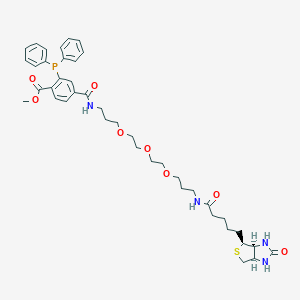
![Methyl 2-[methoxycarbonyl(methyl)amino]prop-2-enoate](/img/structure/B157783.png)
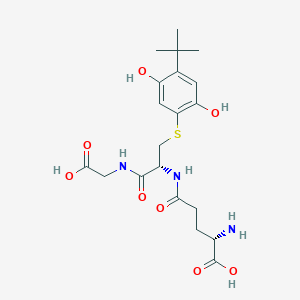
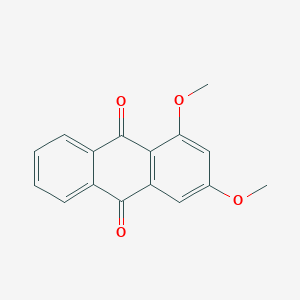
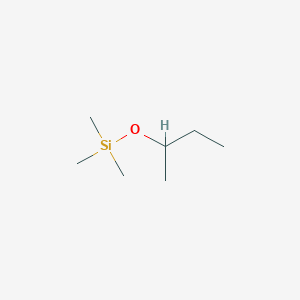
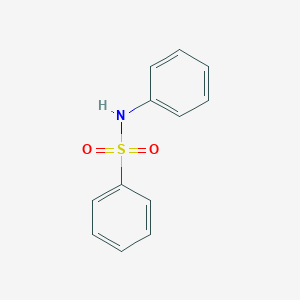
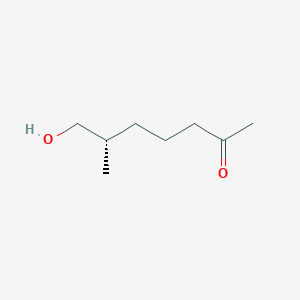
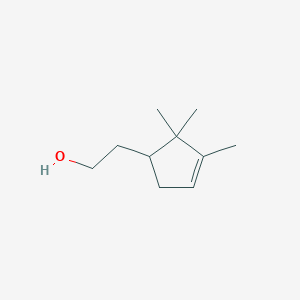
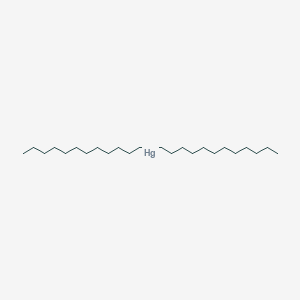
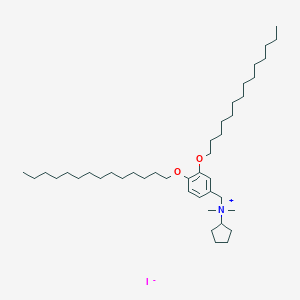
![7-(Bromomethyl)benzo[b]thiophene](/img/structure/B157801.png)